![molecular formula C20H22Cl2N2O4 B14000836 2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid CAS No. 20807-44-7](/img/structure/B14000836.png)
2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of bis(2-chloroethyl)amino groups, which are often associated with alkylating agents used in chemotherapy. The compound’s structure includes a benzoic acid moiety, which contributes to its reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid typically involves multiple steps. One common method starts with the preparation of 4-[bis(2-chloroethyl)amino]benzoic acid as an intermediate. This intermediate is then subjected to condensation reactions with appropriate reagents to introduce the dimethoxyphenyl and methylidene groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as chlorination, condensation, and purification through crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the bis(2-chloroethyl)amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloroethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its alkylating properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This property is primarily due to the presence of bis(2-chloroethyl)amino groups, which can alkylate DNA and proteins, leading to cell cycle arrest and apoptosis. The compound targets specific molecular pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[Bis(2-chloroethyl)amino]benzoic acid: Shares the bis(2-chloroethyl)amino group but lacks the dimethoxyphenyl and methylidene groups.
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Another compound with similar alkylating properties but different structural features.
Uniqueness
2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethoxyphenyl and methylidene groups enhances its potential as a multifunctional agent in various applications .
Propriétés
Numéro CAS |
20807-44-7 |
|---|---|
Formule moléculaire |
C20H22Cl2N2O4 |
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
2-[[4-[bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl]methylideneamino]benzoic acid |
InChI |
InChI=1S/C20H22Cl2N2O4/c1-27-18-12-17(24(9-7-21)10-8-22)19(28-2)11-14(18)13-23-16-6-4-3-5-15(16)20(25)26/h3-6,11-13H,7-10H2,1-2H3,(H,25,26) |
Clé InChI |
FXNPLWOMAUFHNP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C=NC2=CC=CC=C2C(=O)O)OC)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]pyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate](/img/structure/B14000753.png)

![n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14000770.png)
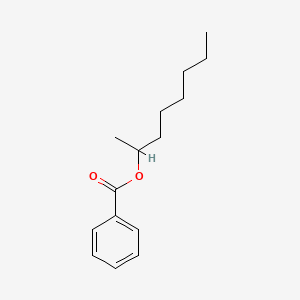
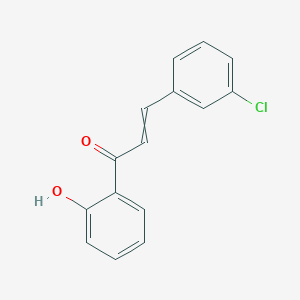
![4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid](/img/structure/B14000797.png)
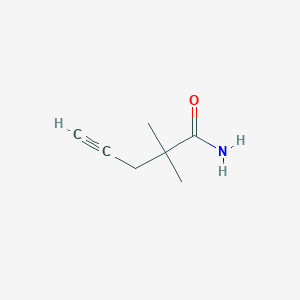
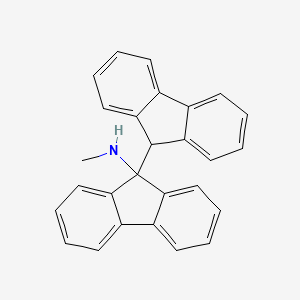
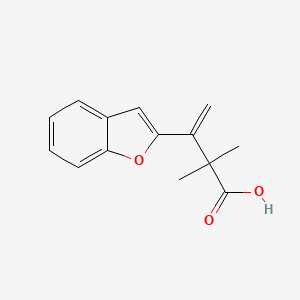
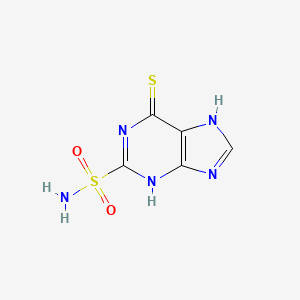


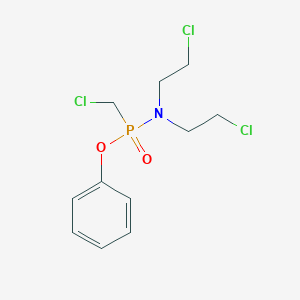
![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)
